FAK Enzymatic Inhibition vs. TAE-226
In a direct head-to-head FAK enzymatic assay, Fak-IN-15 (Compound 9b) exhibited an IC50 value of 0.2691 nM, which is approximately 1.9-fold less potent than the positive control TAE-226 (IC50 = 0.1390 nM) but remains in the sub-nanomolar range [1]. This indicates that Fak-IN-15 achieves near-equal enzymatic inhibition to a clinically advanced FAK inhibitor.
| Evidence Dimension | FAK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.2691 nM |
| Comparator Or Baseline | TAE-226 (IC50 = 0.1390 nM) |
| Quantified Difference | 1.9-fold less potent |
| Conditions | In vitro FAK kinase activity assay |
Why This Matters
This direct comparison validates Fak-IN-15's potent FAK binding, supporting its use as a tool compound where near-identical enzymatic inhibition to TAE-226 is required but with distinct cellular properties.
- [1] Long Z, et al. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. Bioorg Chem. 2023 Nov;140:106792. View Source
